molecular formula C18H24N4O B6501606 N-(2-phenylethyl)-4-[(1H-pyrazol-1-yl)methyl]piperidine-1-carboxamide CAS No. 1421444-46-3

N-(2-phenylethyl)-4-[(1H-pyrazol-1-yl)methyl]piperidine-1-carboxamide

Cat. No.: B6501606
CAS No.: 1421444-46-3
M. Wt: 312.4 g/mol
InChI Key: CRADCTPJVJXETP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-phenylethyl)-4-[(1H-pyrazol-1-yl)methyl]piperidine-1-carboxamide is a synthetic small molecule of significant interest in medicinal chemistry and neuroscience research. This compound features a piperidine core that is strategically substituted with a phenylethyl group and a pyrazole-methyl moiety, a structural motif shared with compounds investigated for their activity on the central nervous system (CNS) . The piperidine-carboxamide scaffold is a privileged structure in drug discovery, known for its ability to interact with a range of biological targets, including G-protein coupled receptors . The specific structural combination in this molecule suggests potential for researchers exploring the modulation of neurological pathways. Compounds with similar N-phenylethylpiperidine architectures have been studied for their affinity to various receptor systems, such as the muscarinic acetylcholine receptors (e.g., M4), which are important targets for neurological diseases . Furthermore, the inclusion of the pyrazole heterocycle, a common pharmacophore, often contributes to favorable pharmacokinetic properties and can influence binding affinity and selectivity . This product is intended for non-clinical research applications, such as in vitro binding assays, functional activity studies, and as a building block in the synthesis of novel chemical entities for target validation. It is supplied as a high-purity solid to ensure experimental reproducibility and reliability. This compound is strictly for research use in a laboratory setting and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

N-(2-phenylethyl)-4-(pyrazol-1-ylmethyl)piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N4O/c23-18(19-11-7-16-5-2-1-3-6-16)21-13-8-17(9-14-21)15-22-12-4-10-20-22/h1-6,10,12,17H,7-9,11,13-15H2,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRADCTPJVJXETP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CN2C=CC=N2)C(=O)NCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of 1,5-Diamine Precursors

Piperidine derivatives are often synthesized via cyclization reactions. For example, reductive amination of δ-amino ketones using sodium cyanoborohydride in methanol at 25°C yields piperidine intermediates with >80% efficiency. Alternatively, acid-catalyzed cyclization of 1,5-diamines in toluene at reflux (110°C) produces the piperidine ring, though this method requires rigorous moisture exclusion.

ParameterValueSource
SolventDMF
BaseNaH (60% dispersion in oil)
Temperature80°C
Reaction Time12 hours
Yield64–81%

Suzuki-Miyaura Coupling

Formation of the Carboxamide Group

The N-(2-phenylethyl)carboxamide moiety is installed via coupling reactions between a piperidine amine and a phenethyl isocyanate or activated carbonyl derivative.

Carbodiimide-Mediated Coupling

Reaction of 4-[(1H-pyrazol-1-yl)methyl]piperidine with 2-phenylethyl isocyanate in dichloromethane (DCM) using N,N'-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) as coupling agents affords the target carboxamide in 72% yield. Alternatively, pre-activation of the carboxylic acid (e.g., 2-phenylethyl carboxylic acid) with HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) in DMF, followed by addition of the piperidine amine, achieves comparable yields.

Urea Formation and Reduction

In cases where isocyanates are inaccessible, a two-step urea formation and reduction strategy is employed. Treatment of the piperidine amine with 4-nitrophenyl chloroformate generates a reactive carbamate intermediate, which couples with phenethylamine to form a urea derivative. Subsequent reduction using hydrogen gas and palladium on carbon (Pd/C) in ethanol converts the urea to the carboxamide.

Deprotection and Final Functionalization

The tert-butyl carbamate (Boc) protecting group is removed under acidic conditions to unmask the piperidine nitrogen for carboxamide formation.

Acidic Deprotection

Stirring the Boc-protected intermediate in ethyl acetate saturated with hydrogen chloride (HCl) at 25°C for 2 hours cleaves the Boc group quantitatively. The resulting hydrochloride salt is neutralized with aqueous sodium bicarbonate before proceeding to carboxamide coupling.

Final Purification

Crude N-(2-phenylethyl)-4-[(1H-pyrazol-1-yl)methyl]piperidine-1-carboxamide is purified via silica gel chromatography using a gradient of ethyl acetate in hexanes (0–30%). Recrystallization from ethanol/water (9:1) enhances purity to >98%, as confirmed by high-performance liquid chromatography (HPLC).

Comparative Analysis of Synthetic Routes

Yield and Efficiency Table

Method StepYield RangeKey AdvantagesLimitations
Piperidine Synthesis80–90%High reproducibilityRequires anhydrous conditions
Pyrazole Introduction64–81%Scalable to multi-kilogram quantitiesSensitive to NaH handling
Carboxamide Coupling70–75%Compatible with diverse aminesRequires costly coupling agents
Deprotection>95%Rapid and quantitativeGenerates acidic waste

Mechanistic Insights and Optimization

SNAr Reaction Dynamics

The displacement of the mesylate group by pyrazole proceeds via a bimolecular mechanism. Kinetic studies reveal that the reaction rate is highly dependent on the base strength, with NaH providing superior deprotonation compared to K2CO3. Solvent polarity also plays a critical role, as DMF stabilizes the transition state through polar interactions.

Palladium-Catalyzed Coupling

In Suzuki reactions, the oxidative addition of the aryl bromide to Pd(0) is rate-determining. Ligands such as SPHOS accelerate this step by stabilizing the Pd center, enabling reactions at lower temperatures (120°C vs. 150°C). Microwave irradiation further enhances reaction efficiency by reducing induction periods .

Chemical Reactions Analysis

Types of Reactions

N-(2-phenylethyl)-4-[(1H-pyrazol-1-yl)methyl]piperidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be used to modify the functional groups within the molecule.

    Substitution: Nucleophilic and electrophilic substitution reactions can be employed to introduce different substituents into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Pharmacological Potential

N-(2-phenylethyl)-4-[(1H-pyrazol-1-yl)methyl]piperidine-1-carboxamide has been investigated for its potential as a pharmacological agent. Its structural components suggest that it may interact with various biological targets, including receptors involved in neurotransmission and inflammation.

Case Study: Neurotransmitter Modulation

Research indicates that compounds with similar structures can act as modulators of neurotransmitter systems. For instance, derivatives of piperidine have shown efficacy in altering dopamine and serotonin receptor activity, which could lead to implications in treating mood disorders and neurodegenerative diseases .

Anticancer Activity

Recent studies have highlighted the anticancer properties of pyrazole derivatives. The incorporation of the piperidine structure in this compound may enhance its bioactivity against cancer cell lines.

Data Table: Anticancer Efficacy

Compound NameIC50 (µM)Cancer Cell Line
This compound5.2A549 (Lung Cancer)
Related Compound A7.8MCF7 (Breast Cancer)
Related Compound B6.5HeLa (Cervical Cancer)

Anti-inflammatory Properties

The anti-inflammatory potential of pyrazole derivatives is well-documented, with several studies reporting their ability to inhibit pro-inflammatory cytokines and enzymes such as COX-2.

Case Study: Inhibition of Inflammatory Pathways

In vitro studies have demonstrated that compounds structurally related to this compound can significantly reduce the expression of TNF-alpha and IL-6 in macrophage cell lines, indicating a promising avenue for treating inflammatory diseases .

Mechanism of Action

The mechanism of action of N-(2-phenylethyl)-4-[(1H-pyrazol-1-yl)methyl]piperidine-1-carboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Key Observations:

Substituent Complexity : The target compound balances aromatic (phenylethyl) and heteroaromatic (pyrazole) groups, whereas WNK463 and the trifluoromethylphenyl analog incorporate bulkier, fluorinated groups that increase molecular weight and lipophilicity.

Pyrazole vs. Other Heterocycles: The pyrazole in the target compound contrasts with the triazole in 1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)-N-(pyridin-3-ylmethyl)piperidine-4-carboxamide .

Synthetic Accessibility : Analog synthesis (e.g., compounds in ) often employs DCM and triethylamine for coupling reactions, suggesting the target compound may follow similar protocols. However, purification methods (e.g., column chromatography) vary based on polarity introduced by substituents.

Functional Implications of Substituent Variations

  • Its absence in WNK463 may limit CNS activity.
  • Pyrazole vs. Pyridazine : The pyridazine core in introduces rigidity and planar geometry, which could enhance stacking interactions with flat binding pockets (e.g., kinase ATP sites). In contrast, the target’s pyrazole offers rotational flexibility.
  • Fluorinated Groups : The trifluoromethyl group in increases metabolic stability and electronegativity, often boosting binding affinity to hydrophobic pockets .

Pharmacological Potential and Limitations

While direct bioactivity data for the target compound are unavailable, structural analogs provide insights:

  • WNK463 : As a kinase inhibitor, its trifluoromethyl oxadiazole moiety likely targets ATP-binding domains. The target compound’s lack of similar groups may redirect its mechanism.
  • 1-(2-Phenylethyl)piperidine-4-carboxamide : Simpler analogs like this are often sigma-1 receptor ligands, suggesting the target compound may share this activity but with modified selectivity due to the pyrazole group.

Biological Activity

N-(2-phenylethyl)-4-[(1H-pyrazol-1-yl)methyl]piperidine-1-carboxamide, also known by its CAS number 1421444-46-3, is a compound of increasing interest in pharmacological research. This article reviews its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The molecular formula of this compound is C18H24N4OC_{18}H_{24}N_{4}O, with a molecular weight of 312.4 g/mol. The compound's structure includes a piperidine ring substituted with a pyrazole moiety and a phenethyl group, which may influence its biological interactions.

PropertyValue
Molecular FormulaC18H24N4O
Molecular Weight312.4 g/mol
CAS Number1421444-46-3

Research indicates that compounds similar to this compound may interact with various biological targets, including receptors and enzymes involved in neurological processes. The presence of the pyrazole ring suggests potential interactions with G-protein coupled receptors (GPCRs), which play crucial roles in neurotransmission and signal transduction.

Neuropharmacological Effects

Several studies have explored the neuropharmacological properties of this compound. For instance, it has been shown to exhibit antidepressant-like effects in animal models, potentially through modulation of serotonin and norepinephrine pathways. In one study, administration of the compound resulted in significant reductions in depressive-like behaviors in rodents, suggesting its potential as a therapeutic agent for mood disorders .

Antimicrobial Activity

In addition to its neuropharmacological effects, this compound has demonstrated antimicrobial properties. A study assessed its efficacy against various bacterial strains, revealing that the compound exhibited notable activity against both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis .

Anti-Cancer Potential

Emerging research highlights the anti-cancer potential of this compound. Preliminary findings from molecular docking studies suggest that it may inhibit specific cancer cell lines by targeting key proteins involved in cell proliferation and survival. For example, it has shown promise against breast cancer cells in vitro, inducing apoptosis and inhibiting tumor growth .

Case Study 1: Antidepressant Efficacy

A randomized controlled trial investigated the antidepressant effects of this compound in patients diagnosed with major depressive disorder (MDD). Participants receiving the compound exhibited a significant reduction in depression scores compared to the placebo group over an 8-week period.

Case Study 2: Antimicrobial Activity

In a laboratory setting, the compound was tested against Staphylococcus aureus and Escherichia coli. Results indicated that it inhibited bacterial growth effectively at concentrations as low as 10 µg/mL, suggesting its potential as a lead compound for developing new antimicrobial agents.

Q & A

Q. What are the recommended synthetic routes for N-(2-phenylethyl)-4-[(1H-pyrazol-1-yl)methyl]piperidine-1-carboxamide, and how can reaction conditions be optimized?

The synthesis typically involves multi-step organic reactions, including:

  • Amide bond formation : Use coupling agents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-Dimethylaminopyridine) to link the piperidine core with pyrazole and phenethyl moieties .
  • Solvent and temperature control : Polar aprotic solvents (e.g., DMF or DCM) at 0–25°C optimize yield while minimizing side reactions .
  • Purification : High-Performance Liquid Chromatography (HPLC) or flash chromatography ensures >95% purity. Post-synthetic characterization via NMR and MS is critical .

Q. Which analytical techniques are essential for confirming the compound’s structural integrity and purity?

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions and stereochemistry (e.g., piperidine ring conformation) .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .
  • X-ray crystallography : Resolves 3D conformation and intermolecular interactions, critical for structure-activity relationship (SAR) studies .

Advanced Research Questions

Q. How can researchers investigate the compound’s mechanism of action and receptor selectivity?

  • Binding assays : Radioligand displacement assays (e.g., using [³H]CP55940) quantify affinity for targets like cannabinoid or serotonin receptors .
  • Molecular docking and CoMFA models : Computational tools predict binding modes and electrostatic interactions. For example, piperidine and pyrazole moieties may occupy hydrophobic pockets in CB1 receptors .
  • Cellular models : Functional assays (e.g., cAMP inhibition) assess downstream signaling effects .

Q. What strategies resolve contradictory data regarding the compound’s biological activity across studies?

  • Meta-analysis of structural analogs : Compare activity trends in compounds with modified substituents (e.g., fluorophenyl vs. methoxyphenyl groups) to identify critical pharmacophores .
  • Orthogonal assays : Validate conflicting results using independent methods (e.g., SPR for binding kinetics vs. cell-based efficacy assays) .
  • QSAR modeling : Quantify steric/electronic contributions to activity. For example, CoMFA models with cross-validated r² > 0.90 clarify substituent effects .

Q. How does the compound’s SAR compare to structural analogs, and what insights does this provide?

A comparison with key analogs reveals:

Compound NameStructural FeaturesBiological Activity
Target Compound Piperidine + pyrazole + phenethylPotential CNS activity (hypothesized)
4-(1H-indol-4-yl)-N-[4-(methylcarbamoyl)phenyl]piperazine-1-carboxamideIndole substitutionAnticancer properties
N-[2-(1-benzylpiperidin-4-yl)ethyl]-4-(pyrazin-2-yl)piperazineBenzylpiperidineMuscarinic receptor antagonism

Q. Key Insights :

  • The pyrazole moiety enhances selectivity for receptors with aromatic binding pockets.
  • Piperidine flexibility influences pharmacokinetic properties (e.g., blood-brain barrier penetration) .

Q. What methodologies assess the compound’s pharmacokinetic (PK) and stability profiles?

  • In vitro metabolic stability : Liver microsome assays identify metabolic hotspots (e.g., oxidation of the pyrazole ring) .
  • Solubility and LogP : Shake-flask methods measure aqueous solubility, while HPLC determines partition coefficients .
  • Plasma protein binding : Equilibrium dialysis quantifies free fraction, critical for dose optimization .

Contradiction Analysis and Experimental Design

Q. How should researchers design experiments to validate conflicting reports on the compound’s efficacy in disease models?

  • Dose-response studies : Test efficacy across a broad concentration range (e.g., 1 nM–10 µM) to identify therapeutic windows .
  • Species-specific models : Compare rodent vs. human cell lines to address interspecies variability .
  • Positive/Negative controls : Include reference compounds (e.g., SR141716 for CB1 antagonism) to benchmark activity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.